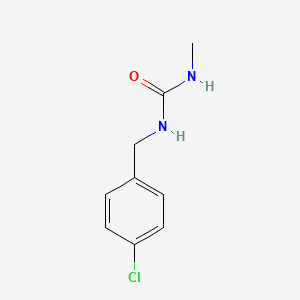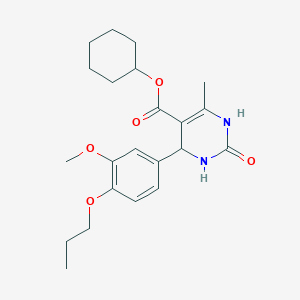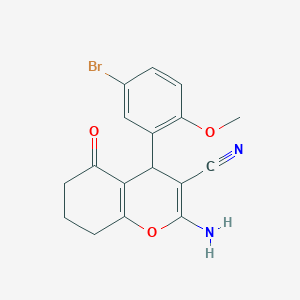![molecular formula C13H11N5O3 B5117195 N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)
N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide, commonly known as MTX, is a potent antifolate drug that has been widely used in the treatment of various diseases, including cancer, autoimmune diseases, and rheumatoid arthritis. MTX is a synthetic compound that acts by inhibiting the dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of DNA and RNA. In
Mechanism of Action
MTX acts by inhibiting the N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide enzyme, which is essential for the synthesis of DNA and RNA. This compound catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is required for the synthesis of nucleotides. MTX binds to the active site of this compound and prevents the conversion of DHF to THF, leading to the depletion of intracellular folates and the inhibition of DNA and RNA synthesis. MTX also inhibits the proliferation of immune cells, such as T cells and B cells, by interfering with their metabolism and function.
Biochemical and Physiological Effects
MTX has several biochemical and physiological effects on the body. MTX inhibits the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis. MTX also inhibits the synthesis of purines and pyrimidines, which are required for the synthesis of nucleic acids. MTX can cause bone marrow suppression, resulting in anemia, leukopenia, and thrombocytopenia. MTX can also cause gastrointestinal toxicity, hepatotoxicity, and pulmonary toxicity.
Advantages and Limitations for Lab Experiments
MTX has several advantages and limitations for lab experiments. MTX is a potent and specific inhibitor of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide, making it an ideal tool for studying the role of this compound in various biological processes. MTX is also relatively easy to synthesize and has a long shelf life. However, MTX has several limitations, including its toxicity and potential side effects, which can affect the interpretation of experimental results. MTX can also interfere with other metabolic pathways, leading to off-target effects.
Future Directions
For the study of MTX include the development of new analogs, investigation of resistance mechanisms, and the role of MTX in immune function and inflammation.
Synthesis Methods
MTX can be synthesized by several methods, including the condensation of 2-amino-4-methylpteridine with 4-aminobenzoic acid, followed by acetylation with acetic anhydride. Alternatively, MTX can be synthesized by the condensation of 2,4-diamino-6-hydroxypyrimidine with 4-aminobenzoic acid, followed by oxidation with potassium permanganate and acetylation with acetic anhydride. The synthesis of MTX requires careful control of reaction conditions, and the purity of the final product is critical for its biological activity.
Scientific Research Applications
MTX has been extensively studied for its therapeutic potential in various diseases. In cancer, MTX is used as a chemotherapeutic agent to inhibit the growth of cancer cells by interfering with DNA synthesis. MTX has also been used in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus, by suppressing the immune system and reducing inflammation. In addition, MTX has been investigated for its potential in the treatment of malaria, bacterial infections, and viral infections.
Properties
IUPAC Name |
N-(7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-5-3-8-9(4-7(5)14-6(2)19)16-11-10(15-8)12(20)18-13(21)17-11/h3-4H,1-2H3,(H,14,19)(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRLTDEQVZVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)N=C3C(=N2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)


![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
